Medicinal Chemistry Lead Optimization of GLP-1 Receptor Agonists
Procurement of this building block is warranted in programs targeting GLP-1R where replacement of the piperidine ring in danuglipron with a 3,3-difluorocyclobutyl motif has been shown to reduce hERG inhibitory activity (IC50 = 4.3 µM for the parent piperidine vs. >30 µM for the optimized difluorocyclobutyl derivative) [1]. Although direct data for the title compound are lacking, its core scaffold is directly implicated in this established structure-activity relationship.
